REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[Cl:9][N:10]1[C:11](=[O:12])[CH2:13][CH2:14][C:15]1=[O:16].[s:1]1[cH:2][c:3]([C:6](=[O:7])[OH:8])[cH:4][cH:5]1>>[s:1]1[cH:2][c:3]([C:6](=[O:7])[OH:8])[cH:4][c:5]1[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccsc1
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Name
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Type
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product
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Smiles
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O=C(O)c1csc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |